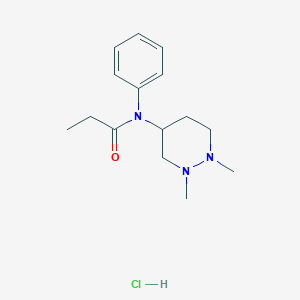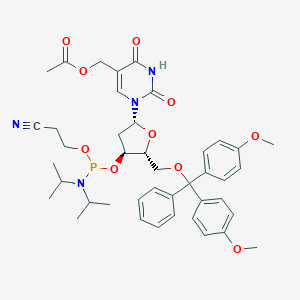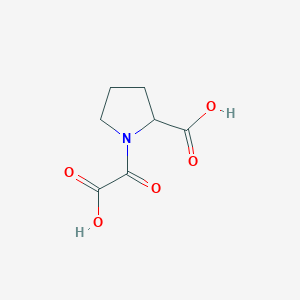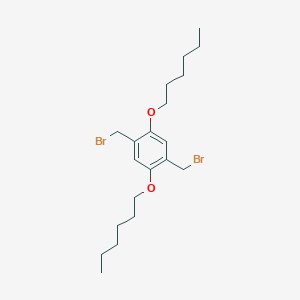
3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine, also known as BDBI, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BDBI is a heterocyclic compound that consists of a benzodioxin ring and an imidazole ring. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is not fully understood, but it is believed to act as a modulator of various neurotransmitters in the brain. 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has also been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine in lab experiments is its potent activity against cancer cell lines, making it a promising candidate for the development of anticancer drugs. Another advantage is its potential as a therapeutic agent for the treatment of neurological disorders. However, one limitation of using 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine. One potential direction is the development of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine derivatives with improved solubility and potency. Another direction is the investigation of the effects of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine on other neurotransmitters in the brain. Additionally, the potential use of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine as a therapeutic agent for other diseases, such as depression and anxiety disorders, could be explored. Overall, 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is a promising compound with potential applications in various scientific fields.
Méthodes De Synthèse
3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine can be synthesized using several methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 1,2-diaminobenzene in the presence of a dehydrating agent. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 1,2-diaminobenzene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). These methods have been optimized to produce high yields of 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine.
Applications De Recherche Scientifique
3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to have potent antitumor activity against various cancer cell lines. In pharmacology, 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, 3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes.
Propriétés
Numéro CAS |
149970-48-9 |
|---|---|
Nom du produit |
3-(4,5-Dihydro-1h-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine |
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-(4,5-dihydro-1H-imidazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C11H13N3O2/c12-7-1-2-8-9(5-7)16-10(6-15-8)11-13-3-4-14-11/h1-2,5,10H,3-4,6,12H2,(H,13,14) |
Clé InChI |
WIXMCKPUKCQABV-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2COC3=C(O2)C=C(C=C3)N |
SMILES canonique |
C1CN=C(N1)C2COC3=C(O2)C=C(C=C3)N |
Synonymes |
7-aminoidazoxan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)






![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)